molecular formula C15H11Cl2NO4 B14178027 Methyl 3-(3,5-dichlorobenzamido)-2-hydroxybenzoate CAS No. 918943-19-8

Methyl 3-(3,5-dichlorobenzamido)-2-hydroxybenzoate

Cat. No.: B14178027
CAS No.: 918943-19-8
M. Wt: 340.2 g/mol
InChI Key: PLVRESAXLYWBEM-UHFFFAOYSA-N
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Description

Methyl 3-(3,5-dichlorobenzamido)-2-hydroxybenzoate is a chemical compound with the molecular formula C14H9Cl2NO4 It is a derivative of benzoic acid and contains both amide and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,5-dichlorobenzamido)-2-hydroxybenzoate typically involves the reaction of 3,5-dichlorobenzoic acid with 3-amino-2-hydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

For industrial-scale production, the process is optimized to increase yield and reduce costs. This involves using more efficient catalysts and solvents, as well as optimizing reaction conditions such as temperature and pressure. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,5-dichlorobenzamido)-2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(3,5-dichlorobenzamido)-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3,5-dichlorobenzamido)-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichlorobenzoic acid
  • Methyl 3-amino-2-hydroxybenzoate
  • Methyl 3-(3,5-dichlorobenzamido)-3-hydroxybenzoate

Uniqueness

Methyl 3-(3,5-dichlorobenzamido)-2-hydroxybenzoate is unique due to the presence of both amide and ester functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorobenzamido moiety also contributes to its specificity in binding to molecular targets, making it a valuable compound in various research applications .

Properties

CAS No.

918943-19-8

Molecular Formula

C15H11Cl2NO4

Molecular Weight

340.2 g/mol

IUPAC Name

methyl 3-[(3,5-dichlorobenzoyl)amino]-2-hydroxybenzoate

InChI

InChI=1S/C15H11Cl2NO4/c1-22-15(21)11-3-2-4-12(13(11)19)18-14(20)8-5-9(16)7-10(17)6-8/h2-7,19H,1H3,(H,18,20)

InChI Key

PLVRESAXLYWBEM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)NC(=O)C2=CC(=CC(=C2)Cl)Cl)O

Origin of Product

United States

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